molecular formula C22H18FN5O3 B10999523 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide

Cat. No.: B10999523
M. Wt: 419.4 g/mol
InChI Key: OLRGZHJOVDOICL-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a fluoro and methyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide typically involves multiple steps. The initial step often includes the preparation of the quinazoline core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the fluoro and methyl groups is usually accomplished via electrophilic substitution reactions. The final step involves the coupling of the quinazoline derivative with the imidazole moiety through amide bond formation, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinazoline core.

Scientific Research Applications

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of both the quinazoline core and the imidazole moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18FN5O3

Molecular Weight

419.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[3-(1-methylimidazole-2-carbonyl)phenyl]acetamide

InChI

InChI=1S/C22H18FN5O3/c1-13-25-18-7-6-15(23)11-17(18)22(31)28(13)12-19(29)26-16-5-3-4-14(10-16)20(30)21-24-8-9-27(21)2/h3-11H,12H2,1-2H3,(H,26,29)

InChI Key

OLRGZHJOVDOICL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC=CC(=C3)C(=O)C4=NC=CN4C

Origin of Product

United States

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